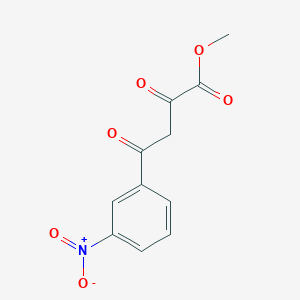

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Description

Nomenclature and Classification

IUPAC Name : Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Synonyms :

- 4-(3-Nitro-phenyl)-2,4-dioxo-butyric acid methyl ester

- Methyl 3-nitro-α,γ-dioxo-benzenebutanoate

Molecular Formula : C₁₁H₉NO₆

Molecular Weight : 251.19 g/mol

CAS Registry Number : 345617-18-7

Classification :

Historical Context and Discovery

The compound emerged from advancements in β-keto ester chemistry, particularly methods for stereoselective synthesis. Key milestones include:

- Transesterification methods : Early synthetic routes involved lipase-catalyzed transesterification of β-keto esters, as described in patent US6642035B2 .

- Meldrum’s acid derivatives : Modern syntheses often utilize Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a precursor for β-keto esters via condensation reactions .

- Nitroaromatic integration : The introduction of the 3-nitrophenyl group reflects strategies to enhance electrophilicity for applications in drug intermediates and materials science .

Significance in Organic Chemistry

This compound serves as:

- Synthetic intermediate :

- Proteomics research : Applied in biochemical studies to investigate enzyme-substrate interactions .

- Materials science : Its nitro group enables participation in click chemistry and polymer functionalization .

Table 1 : Applications in Synthesis

| Application | Example Reaction | Reference |

|---|---|---|

| Heterocycle formation | Cyclization to oxadiazoles | |

| Drug intermediate | Anticagent synthesis (e.g., 6b in ) | |

| Cross-coupling reactions | Suzuki-Miyaura coupling |

Structural Features and Functional Groups

Structural highlights :

- Nitro group (–NO₂) : Positioned meta to the ketone on the benzene ring, enhancing electrophilic character .

- β-Keto ester moiety : The 2,4-dioxobutanoate group enables keto-enol tautomerism, influencing reactivity .

- Methyl ester (–COOCH₃) : Improves solubility in organic solvents and stabilizes the ester linkage .

Spectroscopic properties :

- IR spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) .

- ¹H NMR (CDCl₃) :

Tautomerism :

- Exists predominantly in the keto form due to conjugation between the ester and ketone groups, as confirmed by NMR studies .

Table 2 : Key Functional Groups

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Nitro (–NO₂) | Meta on benzene | Electrophilic substitution |

| β-Keto ester | C-2 and C-4 | Nucleophilic acyl substitution |

| Methyl ester (–COOCH₃) | Terminal | Hydrolysis/transesterification |

Propriétés

IUPAC Name |

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCKGUZJUBRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308734 | |

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345617-18-7 | |

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-nitrophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

Reduction: The major product is 4-(3-aminophenyl)-2,4-dioxobutanoate.

Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Applications De Recherche Scientifique

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and ester groups.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the corresponding acid, which can further participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

- Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate

- Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Comparison: Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Activité Biologique

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Dioxobutanoate moiety : Contains two carbonyl groups adjacent to a methyl ester.

- Nitrophenyl group : The presence of the nitro group at the meta position enhances the compound's electrophilic properties.

The molecular formula is with a molecular weight of approximately 251.19 g/mol. This compound belongs to the class of nitrophenyl derivatives, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amine, leading to derivatives that may exhibit altered biological activities. This transformation is critical for understanding the compound's reactivity and potential therapeutic effects.

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Its ability to act as an intermediate in enzyme-catalyzed reactions has been highlighted in several studies .

- Biochemical Pathways : Upon hydrolysis of the ester group, the resulting acid can participate in various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. It has been studied for its role in inhibiting tumor growth through mechanisms involving modulation of metabolic pathways associated with cancer cell proliferation. Specifically, it has been linked to the inhibition of monocarboxylate transporter 4 (MCT4), which is crucial for cancer cell metabolism and survival .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its interaction with inflammatory cytokines could modulate immune responses, although comprehensive investigations are still needed to confirm these effects.

Antimicrobial Activity

There are indications that this compound may exhibit antimicrobial properties. The nitrophenyl group is often associated with enhanced interactions with microbial targets, leading to potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | Nitro group at para position | Potential anti-inflammatory properties |

| Methyl 4-(2-nitrophenyl)-2,4-dioxobutanoate | Nitro group at ortho position | Antimicrobial activity |

| Ethyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | Similar structure with ethyl substitution | Enhanced reactivity |

This table illustrates how variations in the position of the nitro group influence the biological activities and reactivity profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines by disrupting metabolic pathways associated with tumor progression .

- Inflammation Models : Animal models have shown that administration of this compound can reduce markers of inflammation in conditions such as rheumatoid arthritis .

- Microbial Assays : Laboratory assays have indicated potential antimicrobial effects against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

A1. Synthesis typically involves Claisen condensation or esterification of the corresponding β-keto acid with methanol. For example, analogs like Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate (CAS 153653-98-6) are synthesized via nucleophilic substitution or catalytic coupling reactions . Optimization may include:

- Catalyst selection : Use of acid catalysts (e.g., H₂SO₄) for esterification.

- Temperature control : Maintaining 60–80°C to prevent nitro group degradation.

- Purification : Column chromatography or recrystallization to isolate high-purity product.

Reference compounds like Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (C₁₂H₁₂O₅) suggest similar protocols .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

A2. Key methods include:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., analogs in use C₁₀H₁₁NO₄ with MW 209.2 g/mol) .

- IR Spectroscopy : Strong bands at ~1720 cm⁻¹ (C=O stretches) .

Advanced Research Questions

Q. Q3. How does this compound participate in metabolic or enzymatic pathways, and what are its biochemical implications?

A3. While direct data is limited, structurally related dioxobutanoates like 4-(2-aminophenyl)-2,4-dioxobutanoate are intermediates in tryptophan metabolism, converting to kynurenate via spontaneous or enzymatic reactions (e.g., EC 2.6.1.63) . Potential roles include:

Q. Q4. What computational approaches are used to predict the reactivity and stability of this compound under varying pH or solvent conditions?

A4.

- DFT Calculations : To model electron-withdrawing effects of the nitro group on ester hydrolysis rates.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO, water).

- pKa Prediction Tools : Estimate protonation states of the nitro and carbonyl groups using software like MarvinSketch .

Q. Q5. How can researchers resolve contradictions in biological activity data for this compound, particularly in cell-based assays?

A5. Contradictions may arise from:

- Metabolic variability : Differences in cell lines (e.g., hepatic vs. neuronal) affecting metabolite conversion .

- Redox sensitivity : Nitro groups may act as pro-drugs under reducing conditions, requiring controlled hypoxia experiments .

- Analytical validation : Cross-validate results using LC-MS/MS for quantification and siRNA knockdowns to confirm target pathways .

Q. Methodological Notes

- Synthetic Challenges : Nitro groups may require inert atmospheres to avoid byproduct formation .

- Biological Studies : Use isotopically labeled analogs (e.g., deuterated derivatives) for tracer experiments, as seen in 3-methyl-d³-4-nitrophenol studies .

- Data Reproducibility : Adhere to protocols from authoritative sources (e.g., Sigma-Aldrich’s analytical guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.